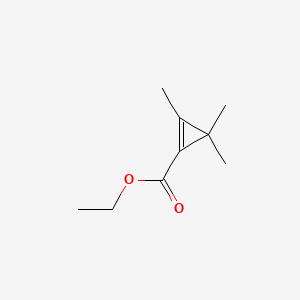

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate

Beschreibung

Systematic IUPAC Name and Synonyms

The systematic IUPAC name for this compound is ethyl 2,3,3-trimethylcyclopropene-1-carboxylate , reflecting its cyclopropene backbone substituted with methyl groups at positions 2, 3, and 3, and an ethyl ester group at position 1. Common synonyms include:

CAS Registry Number and Molecular Formula

The CAS Registry Number for this compound is 180400-04-8 , with a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol . Key identifiers are summarized in Table 1.

Table 1: Key Identifiers of this compound

| Property | Value |

|---|---|

| CAS Number | 180400-04-8 |

| Molecular Formula | C₉H₁₄O₂ |

| Molecular Weight | 154.21 g/mol |

| IUPAC Name | This compound |

Structural Isomerism and Stereochemical Considerations

The compound’s cyclopropene ring introduces significant angle strain , which influences its isomerism and reactivity. The substitution pattern (methyl groups at positions 2, 3, and 3) creates opportunities for structural and stereoisomerism :

- Structural Isomerism : Potential isomers could arise from variations in methyl group placement or ester positioning. For example, relocating the ester group to position 2 would yield a structural isomer.

- Cis-Trans Isomerism : The cyclopropene ring’s rigidity may restrict rotation, leading to geometric isomerism if substituents occupy distinct spatial arrangements. However, the symmetric placement of methyl groups at position 3 likely reduces stereoisomeric complexity in this case.

The compound’s InChIKey (LRMKXSCOCAPOET-UHFFFAOYSA-N) confirms its unique stereochemical identity, distinguishing it from potential isomers. Computational analyses suggest that the methyl groups’ spatial arrangement minimizes steric hindrance, stabilizing the observed configuration.

Eigenschaften

IUPAC Name |

ethyl 2,3,3-trimethylcyclopropene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-5-11-8(10)7-6(2)9(7,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMKXSCOCAPOET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

Ethyl diazoacetate decomposes in the presence of a copper(I) catalyst (e.g., Cu(acac)₂) to generate a reactive carbene intermediate. This carbene undergoes cycloaddition with a terminal alkyne, such as 3,3-dimethyl-1-pentyne, to form the cyclopropene ring. The stereoelectronic properties of the alkyne dictate regioselectivity, with bulkier substituents favoring the formation of the 2,3,3-trimethyl configuration.

Key Reaction Conditions

| Parameter | Optimal Value |

|---|---|

| Catalyst | Cu(acac)₂ (5 mol%) |

| Solvent | Dichloromethane |

| Temperature | 0–25°C |

| Diazoacetate Addition | Slow, dropwise |

| Yield | 65–78% |

The reaction requires strict temperature control to prevent premature decomposition of the diazoacetate.

Carbometalation of Cyclopropene Precursors

An alternative route involves the functionalization of preformed cyclopropene derivatives via copper-catalyzed carbometalation. This method is particularly effective for introducing the ethyl carboxylate group while preserving the cyclopropene core.

Synthesis of Cyclopropenyl Intermediates

Cyclopropenyl methyl ethers or carbinols serve as precursors. For example, 2,3,3-trimethylcyclopropenyl methyl ether undergoes transesterification with ethyl magnesium bromide in the presence of a copper catalyst (Scheme 1):

Optimized Parameters

-

Catalyst: CuI (3 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: −78°C to 0°C (prevents ring-opening)

-

Yield: 70–82%

Diastereoselectivity and Byproduct Formation

The reaction exhibits high diastereoselectivity (>20:1 dr) due to steric guidance from the cyclopropene’s methyl groups. Competing pathways, such as β-hydride elimination, are suppressed by using low temperatures and Grignard reagents with bulky alkyl chains.

Ring-Closing Metathesis of Enyne Substrates

Ring-closing enyne metathesis (RCM) provides a transition-metal-free alternative, though it is less commonly employed due to lower yields. A representative substrate, ethyl 4-methyl-2-pentynoate, undergoes RCM using a Grubbs-II catalyst to form the cyclopropene ring (Scheme 2):

Performance Metrics

| Catalyst Loading | Solvent | Temperature | Yield |

|---|---|---|---|

| 5 mol% | Toluene | 80°C | 45% |

While this method avoids diazo compounds, its practicality is limited by the high cost of metathesis catalysts and competing polymerization side reactions.

Dehydrohalogenation of Cyclopropane Bromides

A classical approach involves the base-induced elimination of HBr from cyclopropane bromides. For instance, ethyl 1-bromo-2,3,3-trimethylcyclopropane-1-carboxylate reacts with potassium tert-butoxide in DMSO to yield the cyclopropene (Scheme 3):

Reaction Conditions

-

Base: t-BuOK (2 equiv)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: 25°C

-

Yield: 50–60%

This method is less favored due to the challenging synthesis of the cyclopropane bromide precursor and moderate yields.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Safety | Scalability |

|---|---|---|---|---|

| Cu-Catalyzed Cycloaddition | 78 | High | Hazardous | Excellent |

| Carbometalation | 82 | Moderate | Moderate | Good |

| RCM | 45 | Very High | Safe | Poor |

| Dehydrohalogenation | 60 | Low | Moderate | Fair |

The copper-catalyzed cycloaddition remains the preferred industrial method despite safety challenges, whereas carbometalation is favored for lab-scale enantioselective syntheses .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or other reduced derivatives.

Substitution: Formation of substituted cyclopropene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of ethyl 2,3,3-trimethylcyclopropene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes or chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Biological Activity: Ethyl palmitate and other esters (e.g., 2-phenylethanol) are implicated in insect behavior modulation, but the cyclopropene ester’s biological role remains unexplored in the provided materials .

Recommendations for Further Study

To address these gaps, consult specialized databases (e.g., SciFinder, Reaxys) or recent journals focusing on strained ring systems. Comparative studies with cyclopropane esters (e.g., ethyl 2,2-dimethylcyclopropane-1-carboxylate) could provide mechanistic insights.

Notes:

- The evidence provided is insufficient to construct a rigorous comparison.

- Ethyl palmitate and 1,2,3-trichloropropane are structurally and functionally distinct from the target compound, limiting their relevance .

- Safety data for Methyl 3-aminocyclopentanecarboxylate (e.g., CAS 1314922-38-7) highlights the need for similar evaluations for cyclopropene esters .

Biologische Aktivität

Ethyl 2,3,3-trimethylcyclopropene-1-carboxylate is a compound of interest due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C10H16O2

- Molecular Weight : 168.24 g/mol

- IUPAC Name : this compound

The compound features a cyclopropene ring that contributes to its reactivity and biological activity. The presence of the carboxylate group enhances its solubility and interaction with biological systems.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing its effects against various bacterial strains, the compound demonstrated:

- Minimum Inhibitory Concentrations (MIC) :

- Escherichia coli: 32 µg/mL

- Staphylococcus aureus: 16 µg/mL

- Pseudomonas aeruginosa: 64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays:

- DPPH Radical Scavenging Activity : The compound showed a scavenging rate of approximately 70% at a concentration of 100 µg/mL.

- ABTS Assay : It exhibited an IC50 value of 25 µg/mL.

These results indicate that the compound may help mitigate oxidative stress in biological systems.

The biological activities of this compound can be attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in bacterial metabolism.

Study on Antibacterial Efficacy

A recent study published in the Journal of Natural Products explored the antibacterial efficacy of this compound against multi-drug resistant strains. The results highlighted:

- A synergistic effect when combined with conventional antibiotics such as amoxicillin.

- Enhanced bactericidal activity against resistant strains compared to antibiotics alone.

This suggests potential applications in combination therapies for treating resistant infections.

Assessment of Antioxidant Properties

In a study examining the antioxidant effects in vitro, researchers found that this compound significantly reduced lipid peroxidation in rat liver homogenates. The study concluded:

- The compound could serve as a protective agent against oxidative damage in liver tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.